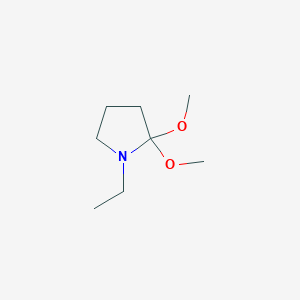

1-Ethyl-2,2-dimethoxypyrrolidine

Description

Properties

IUPAC Name |

1-ethyl-2,2-dimethoxypyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-9-7-5-6-8(9,10-2)11-3/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRAKVIKUXSLFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30535532 | |

| Record name | 1-Ethyl-2,2-dimethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84859-26-7 | |

| Record name | 1-Ethyl-2,2-dimethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,2-dimethoxypyrrolidine can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,2-dimethoxypyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Ethyl-2,2-dimethoxypyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-2,2-dimethoxypyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives

1-Ethyl-2-methylpyrrolidine (CAS No. 765-79-7)

- Molecular Formula : C₇H₁₅N

- Molar Mass : 113.20 g/mol

- Key Differences :

- Substituents: A methyl group replaces the two methoxy groups at the 2-position.

- Basicity: The absence of electron-withdrawing methoxy groups likely increases basicity compared to 1-Ethyl-2,2-dimethoxypyrrolidine.

- Applications: Used in catalysis or as a ligand in coordination chemistry due to its simpler alkyl substituents .

General Pyrrolidine (C₄H₉N)

Acetal Derivatives

4-Dimethylaminobutyraldehyde Dimethyl Acetal (CAS No. 84859-26-7)

Aromatic Compounds (Benzene Derivatives)**

1-Ethyl-2,3-dimethylbenzene (CAS No. 933-98-2)

- Molecular Formula : C₁₀H₁₄

- Molar Mass : 134.22 g/mol

- Key Differences: Core Structure: Aromatic benzene ring vs. saturated pyrrolidine.

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molar Mass (g/mol) | Core Structure | Key Substituents |

|---|---|---|---|---|---|

| This compound | 19429-86-8 | C₈H₁₇NO₂ | 159.23 | Pyrrolidine | 1-Ethyl, 2,2-dimethoxy |

| 1-Ethyl-2-methylpyrrolidine | 765-79-7 | C₇H₁₅N | 113.20 | Pyrrolidine | 1-Ethyl, 2-methyl |

| 4-Dimethylaminobutyraldehyde DMA | 84859-26-7 | C₉H₂₁NO₂ | 175.27 | Butyraldehyde | Dimethyl acetal, dimethylamine |

| 1-Ethyl-2,3-dimethylbenzene | 933-98-2 | C₁₀H₁₄ | 134.22 | Benzene | 1-Ethyl, 2,3-dimethyl |

Functional and Structural Analysis

- Electronic Effects : Methoxy groups in this compound are electron-withdrawing, reducing the amine’s basicity compared to alkyl-substituted analogs like 1-Ethyl-2-methylpyrrolidine .

- Solubility: The polar methoxy groups enhance solubility in polar solvents (e.g., methanol or water) relative to non-polar aromatic compounds like 1-Ethyl-2,3-dimethylbenzene .

- Stability: The acetal group in 4-dimethylaminobutyraldehyde dimethyl acetal offers hydrolytic stability in basic conditions, whereas pyrrolidine derivatives are more thermally stable .

Q & A

Q. How can researchers design a robust synthetic route for 1-Ethyl-2,2-dimethoxypyrrolidine?

- Methodological Answer : A viable synthetic strategy involves nucleophilic substitution or ring-closing reactions using pyrrolidine derivatives. For example, analogous syntheses of substituted pyrrolidines often employ dialkylamine precursors and potassium carbonate as a base in polar aprotic solvents like DMF, heated to 150°C for 20 hours. Reaction progress can be monitored via TLC, with post-reaction extraction using ethyl acetate and purification via column chromatography . Key parameters include solvent choice (e.g., DMF for high boiling points), stoichiometric ratios of reagents, and reaction time optimization to minimize side products.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Strict adherence to PPE (gloves, lab coats, goggles) is mandatory due to potential irritant properties. Experimental procedures should be conducted in a fume hood to avoid inhalation risks. Waste management requires segregation of organic solvents and halogenated byproducts (if any), followed by disposal via certified chemical waste services. Long-term storage should be avoided due to possible degradation, and updated SDS sheets must be consulted periodically .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR can confirm the ethyl and dimethoxy substituents via chemical shifts (e.g., δ ~3.3 ppm for methoxy protons, δ ~1.2 ppm for ethyl CH3).

- IR : Peaks near 1100-1200 cm⁻¹ indicate C-O stretching in methoxy groups.

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Contradictions between datasets (e.g., unexpected splitting in NMR) should prompt re-examination of sample purity or solvent artifacts .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can model reaction pathways to identify energetically favorable intermediates. For instance, institutions like ICReDD use reaction path search algorithms to predict activation barriers for ring-closing steps, reducing trial-and-error experimentation. Combining computational results with experimental data (e.g., TGA for thermal stability) enables iterative refinement of reaction conditions .

Q. How should researchers resolve discrepancies between experimental and theoretical spectral data?

- Methodological Answer : Systematic analysis includes:

- Step 1 : Verify instrument calibration and sample preparation (e.g., solvent deuterization for NMR).

- Step 2 : Compare experimental IR/NMR with simulated spectra from computational tools (e.g., Gaussian).

- Step 3 : Investigate conformational isomerism or dynamic effects (e.g., rotamers) that may cause peak splitting.

Case studies on similar pyrrolidine derivatives show that dynamic NMR experiments at variable temperatures can resolve ambiguities .

Q. What factorial design approaches are suitable for optimizing reaction yields in complex systems?

- Methodological Answer : A 2^k factorial design can isolate critical variables (e.g., temperature, catalyst loading, solvent polarity). For example:

- Factors : Temperature (80°C vs. 120°C), solvent (DMF vs. THF), and reaction time (12h vs. 24h).

- Response : Yield (%) measured via HPLC.

ANOVA analysis identifies interactions between factors, while response surface methodology (RSM) pinpoints optimal conditions. This approach minimizes resource consumption compared to one-variable-at-a-time testing .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing reproducibility in synthesis experiments?

- Methodological Answer :

- Standard Deviation (SD) : Calculate SD across triplicate runs to assess precision.

- t-Tests : Compare yields under different conditions (e.g., with/without catalyst).

- Outlier Detection : Use Grubbs' test to exclude anomalous data points.

Graphical tools like scatter plots or box plots enhance clarity in publications. Ensure all raw data is archived in electronic lab notebooks (ELNs) for traceability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.